molecular formula C22H26ClN3O4S B3016531 N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 877817-16-8

N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B3016531
CAS No.: 877817-16-8
M. Wt: 463.98
InChI Key: RPBDZXPLDZBINU-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O4S and its molecular weight is 463.98. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

One area of research has involved the use of oxalamide derivatives as ligands in catalytic processes. For instance, oxalamide has been utilized in copper-catalyzed coupling reactions, demonstrating its potential as an effective ligand. This has implications for the synthesis of internal alkynes, showcasing the compound's utility in facilitating diverse chemical transformations (Chen et al., 2023).

Anticancer and Antimicrobial Agents

Research into heterocyclic compounds containing the oxazole moiety, similar to the structure of interest, has revealed potential anticancer and antimicrobial activities. Such compounds have been evaluated for their efficacy against cancer cell lines and pathogenic strains, with molecular docking studies suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Neuropharmacological Potential

Oxalamide derivatives have also been studied for their potential neuropharmacological applications. For example, research on Schiff's bases and 2-azetidinones of isonicotinyl hydrazone has indicated their promise as antidepressant and nootropic agents, demonstrating the diverse biological activities that these compounds may exhibit (Thomas et al., 2016).

Synthesis of Novel Compounds

The exploration of novel synthetic pathways to create oxalamide derivatives showcases the chemical versatility and potential for producing compounds with targeted biological activities. For instance, the synthesis of novel N1-substituted-N2,N2-diphenyl oxalamides has been explored, highlighting the compound's relevance in the development of anticonvulsants and potentially other therapeutic agents (Nikalje et al., 2012).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-16-4-10-20(11-5-16)31(29,30)26-14-2-3-19(26)15-25-22(28)21(27)24-13-12-17-6-8-18(23)9-7-17/h4-11,19H,2-3,12-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBDZXPLDZBINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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